1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O2S and its molecular weight is 270.31. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has shown promise in antimicrobial applications. A study by Hamed et al. (2020) synthesized derivatives of this compound and evaluated their effectiveness against various bacteria and fungi. The results highlighted the compound's potential in combating microbial infections, with varying effectiveness based on the Schiff base moiety used in the synthesis (Hamed et al., 2020).
Anti-inflammatory and Analgesic Activities
Research by Abdel-Wahab et al. (2012) explored the use of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a related compound, in synthesizing new heterocycles. These compounds demonstrated significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic uses of this class of compounds in treating inflammation and pain (Abdel-Wahab et al., 2012).
Antidepressant Activity
A study by Mathew et al. (2014) on derivatives of this compound revealed their potential in treating depression. The compounds showed promising results in reducing immobility time in animal models, suggesting their effectiveness as antidepressants (Mathew et al., 2014).
Photoluminescent Properties
The study by Liu et al. (2015) explored the photoluminescent properties of pyrazole-3-carboxylic acid derivatives, closely related to this compound. This research indicates the potential of these compounds in developing materials with unique optical properties, useful in various technological applications (Liu et al., 2015).
Anti-Tumor Agents
Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to the target compound. These compounds exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting their potential as anticancer agents (Gomha et al., 2016).
Nonlinear Optical Materials
Chandrakantha et al. (2013) investigated N-substituted derivatives of 1-phenyl-1H-pyrazole-4-ethyl carboxylates, which demonstrated significant nonlinearity, indicating their potential as materials for optical limiting applications (Chandrakantha et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)11-9-16(10-5-2-1-3-6-10)15-13(11)12-7-4-8-19-12/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUDFCKYNBACDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-08-9 |
Source
|
Record name | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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